molecular formula C9H7N3O2S B1361146 4-(2-Nitrophenyl)thiazole-2-amine CAS No. 90323-06-1

4-(2-Nitrophenyl)thiazole-2-amine

Cat. No. B1361146
CAS RN: 90323-06-1
M. Wt: 221.24 g/mol
InChI Key: JJERKMNYIBNFTE-UHFFFAOYSA-N
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Description

4-(2-Nitrophenyl)thiazole-2-amine is a chemical compound with the molecular formula C9H7N3O2S . It has a molecular weight of 221.24 g/mol . The IUPAC name for this compound is 4-(2-nitrophenyl)-1,3-thiazol-2-amine .


Synthesis Analysis

The synthesis of 4-(2-Nitrophenyl)thiazole-2-amine and its derivatives has been reported in several studies . For instance, one study reported the synthesis of 4-(2-Nitrophenyl)thiazole-2-amine by refluxing thiourea and 4-nitrophenyl bromide in absolute methanol .


Molecular Structure Analysis

The molecular structure of 4-(2-Nitrophenyl)thiazole-2-amine consists of a thiazole ring attached to a nitrophenyl group . The InChI code for this compound is 1S/C9H7N3O2S/c10-9-11-7(5-15-9)6-3-1-2-4-8(6)12(13)14/h1-5H, (H2,10,11) .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(2-Nitrophenyl)thiazole-2-amine are not detailed in the search results, thiazole derivatives are known to exhibit a wide range of biological activities . They have been used in the synthesis of various pharmaceutical compounds .


Physical And Chemical Properties Analysis

4-(2-Nitrophenyl)thiazole-2-amine has a molecular weight of 221.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . The exact mass of the compound is 221.02589765 g/mol .

Safety And Hazards

The safety information for 4-(2-Nitrophenyl)thiazole-2-amine indicates that it should be stored in a dark place, in an inert atmosphere, at 2-8°C . The safety pictograms indicate that it is a warning substance with hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

4-(2-nitrophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c10-9-11-7(5-15-9)6-3-1-2-4-8(6)12(13)14/h1-5H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJERKMNYIBNFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344295
Record name 4-(2-Nitrophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Nitrophenyl)thiazole-2-amine

CAS RN

90323-06-1
Record name 4-(2-Nitrophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 90323-06-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-(2-Nitro-phenyl)-thiazol-2-ylamine was prepared as follows: 2-Bromo-2′-nitroacetophenone (1.75 g, 7.2 mmol) was mixed with 50 mL of absolute EtOH along with thiourea (1.09 g, 14.4 mmol) and stirred under reflux for 2 hours. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. The resulting residue was basified with 20 mL of 1 N aqueous NaOH and extracted with CH2Cl2. The combined organic layers were dried (Na2SO4) and concentrated to afford essentially quantitative yield of 4-(2-nitro-phenyl)-thiazol-2-ylamine.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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